Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine
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Overview
Description
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a 3,4-dimethoxy-phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is the lysosome . Lysosomes play a crucial role in cellular processes such as autophagy and apoptosis . This compound also targets Atg4B , an enzyme involved in autophagy .
Mode of Action
This compound enters cancer cells via the polyamine transporter localized in the lysosomes . It induces autophagy and apoptosis in the cells . The crosstalk between autophagy and apoptosis induced by this compound results in mutually reinforcing patterns .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The compound’s interaction with the autophagy pathway is promising for cancer therapy .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cell permeability .
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which could potentially inhibit tumor growth and metastasis.
Action Environment
The action environment of the compound is within the cellular environment, specifically the lysosomes . The compound’s efficacy and stability could be influenced by various factors within this environment, such as pH, enzyme activity, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indole derivative with a 3,4-dimethoxy-phenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of acetonitrile as a solvent and sulfamic acid as a catalyst has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Indole-2-carbohydrazides: These compounds have a similar indole core but with different substituents, resulting in distinct reactivity and applications.
Uniqueness
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is unique due to its specific combination of functional groups, which imparts a distinct set of chemical and biological properties. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-16-10-9-13(11-17(16)23-2)20-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICCSLWVXIYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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